molecular formula C8H8O3 B7817256 4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol

4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol

Cat. No.: B7817256
M. Wt: 152.15 g/mol
InChI Key: ARZBZJFJOOUETL-UHFFFAOYSA-N
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Description

4-Ethynyl-6,8-dioxabicyclo[321]oct-2-en-4-ol is an organic compound with the molecular formula C8H8O3 It is a bicyclic acetal featuring an ethynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol can be achieved through several methods. One common approach involves the ethynylation of 2-acetyl-3,4-dihydropyrans. This process typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes this compound a viable candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-7,8-dioxabicyclo[3.2.1]oct-3-en-2-ol
  • 1,6-Anhydro-2-ethynyl-3,4-didesoxy-β-D-threo-hex-3-enopyranose

Uniqueness

4-Ethynyl-6,8-dioxabicyclo[321]oct-2-en-4-ol is unique due to its specific combination of an ethynyl group and a hydroxyl group within a bicyclic acetal structure

Properties

IUPAC Name

4-ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-2-8(9)4-3-6-5-10-7(8)11-6/h1,3-4,6-7,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZBZJFJOOUETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C=CC2COC1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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